2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
The compound “2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a chromene moiety, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring . The molecule also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . This reaction was found to produce a hydrazide, which was used as a precursor in the syntheses of several heterocyclic compounds . A green synthesis of 2-oxo-2H-chromene-3-carbonitriles has also been reported, which involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For example, the chromene moiety can undergo various reactions such as ring-opening . The piperidine ring can also participate in various reactions due to the presence of a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the molecular structure .Scientific Research Applications
Synthesis of Chromene Derivatives
Chromenes are heterocyclic compounds with significance in various fields such as medicinal, agrochemical, cosmetic, and pigment industries. The use of piperidine as a base catalyst facilitates the synthesis of chromene derivatives, including 1,4-dihydropyrano[2,3-c]pyrazole and 5,10-dihydropyrano[4H-benzo[g]chromene, showcasing the compound's relevance in synthetic chemistry for creating biologically active products (Kangani et al., 2017).
Anticancer Activity
A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles demonstrated significant in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancer. These compounds, synthesized through a one-pot, three-component condensation reaction facilitated by piperidine, exhibit potential as therapeutic agents by inducing cell cycle arrest and apoptosis in cancer cells (El-Agrody et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis of novel chromene derivatives has shown promising antimicrobial and antifungal activities. Specifically, compounds like 2-imino-2H-chromene-3-carbonitriles and their dimeric forms have been evaluated for their ability to inhibit the growth of fungi, such as Aspergillus spp., and reduce the production of ochratoxin A, suggesting their potential use in addressing food safety and agricultural concerns (Costa et al., 2008).
Anti-Influenza Virus Activity
The anti-influenza H5N1 virus activities of bis(4H-chromene-3-carbonitrile) derivatives were investigated, highlighting the versatility of chromene compounds in antiviral research. These compounds were synthesized through a one-pot, multicomponent reaction, further underlining the chemical utility of the compound for developing potential antiviral agents (Abdella et al., 2017).
Synthesis of Heterocyclic Compounds
Chromene-based nicotinonitriles are used as precursors for synthesizing a variety of heterocyclic compounds, including pyridopyrimidine and pyridopyridine derivatives. These compounds have been explored for their potential pharmacological effects, demonstrating the broad applicability of chromene derivatives in medicinal chemistry and drug design (Fikry et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, known as 3-cyanocoumarins, have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds, such as 3-cyanocoumarins, have been reported to exhibit antimicrobial, antifungal, anti-hiv, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant activities .
Biochemical Pathways
Similar compounds, such as 3-cyanocoumarins, have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as 3-cyanocoumarins, have been reported to exhibit a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
2-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-13-15-5-3-9-23-19(15)27-16-7-10-24(11-8-16)20(25)17-12-14-4-1-2-6-18(14)28-21(17)26/h1-6,9,12,16H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLDWJFIOYRKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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